(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Description
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
Nuclear Magnetic Resonance spectroscopy provides detailed information about the structural environment of atoms within the molecular framework of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are valuable for structural confirmation.
The expected ¹H NMR spectrum would display signals characteristic of:
- The N-methyl group (singlet at approximately δ 2.2-2.5 ppm)
- The methylene groups in the piperidine and pyrrolidine rings (multiplets in the range δ 1.5-3.5 ppm)
- The methine protons at the stereogenic centers (multiplets at approximately δ 2.4-3.0 ppm)
- The N-H proton in the pyrrolidine ring (broad singlet at approximately δ 1.8-2.0 ppm)
The expected ¹³C NMR spectrum would reveal signals for:
- The N-methyl carbon (approximately δ 40-45 ppm)
- The various methylene carbon atoms of the rings (δ 20-40 ppm)
- The stereogenic carbon atoms at positions 4a and 7a (δ 55-65 ppm)
- The carbon atoms adjacent to nitrogen (δ 45-55 ppm)
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for complete signal assignment and structural verification.
Table 4: Predicted ¹H NMR Signal Assignments for this compound
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | 2.2-2.5 | singlet | 3H |
| Ring CH₂ adjacent to N | 2.7-3.2 | multiplet | 4H |
| Ring CH₂ not adjacent to N | 1.5-1.8 | multiplet | 4H |
| Stereogenic CH at 4a and 7a | 2.4-3.0 | multiplet | 2H |
| N-H | 1.8-2.0 | broad singlet | 1H |
| Remaining CH₂ protons | 1.8-2.4 | multiplet | 2H |
Infrared (IR) Vibrational Mode Analysis
Infrared spectroscopy provides valuable information about the functional groups present in this compound through the analysis of vibrational modes. The compound would exhibit characteristic absorption bands related to its molecular structure.
Key expected IR absorption bands include:
- N-H stretching vibration: 3300-3500 cm⁻¹ (secondary amine)
- C-H stretching vibrations: 2850-3000 cm⁻¹ (alkyl groups)
- C-H bending vibrations: 1430-1470 cm⁻¹ (methylene groups)
- C-N stretching vibrations: 1030-1230 cm⁻¹ (aliphatic amines)
- Ring vibrations: 900-1300 cm⁻¹ (cyclic structures)
The interpretation of IR spectral data would focus on confirming the presence of secondary and tertiary amine functionalities and the absence of carbonyl or other functional groups that might indicate impurities or structural misassignments.
Table 5: Expected IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | 3300-3500 | Medium |
| C-H stretch (CH₃) | 2950-2970 | Strong |
| C-H stretch (CH₂) | 2850-2930 | Strong |
| C-H bend (CH₃) | 1430-1470 | Medium |
| C-H bend (CH₂) | 1440-1470 | Medium |
| C-N stretch (tertiary) | 1150-1230 | Medium-Strong |
| C-N stretch (secondary) | 1030-1130 | Medium |
| Ring vibrations | 900-1300 | Variable |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of this compound, which aids in structural confirmation. The expected molecular ion peak would appear at m/z 140, corresponding to the molecular formula C8H16N2.
Characteristic fragmentation patterns would likely include:
- Loss of the methyl group: m/z 125 [M-CH₃]⁺
- Ring cleavage of the pyrrolidine moiety: m/z approximately 96-98
- Further fragmentation of the piperidine ring: various fragments below m/z 96
High-resolution mass spectrometry would confirm the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) could provide additional structural information through controlled fragmentation experiments.
Table 6: Predicted Mass Spectrometric Fragmentation Pattern for this compound
| m/z | Fragment Identity | Relative Intensity |
|---|---|---|
| 140 | Molecular ion [M]⁺ | Medium-High |
| 125 | [M-CH₃]⁺ | High |
| 112 | [M-C₂H₄]⁺ | Medium |
| 98 | [C₆H₁₂N]⁺ | Medium-High |
| 84 | [C₅H₁₀N]⁺ | Medium |
| 70 | [C₄H₈N]⁺ | Medium |
| 56 | [C₃H₆N]⁺ | Low |
| 42 | [C₂H₄N]⁺ | Low |
Electron ionization mass spectrometry (EI-MS) would typically be employed for generating fragmentation patterns, while soft ionization techniques such as electrospray ionization (ESI) might be used to preserve the molecular ion for accurate mass determination.
Properties
IUPAC Name |
(4aS,7aS)-1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLUVOZDWSAEIP-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]2[C@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis via Chiral Auxiliary Approach
- The synthesis begins with the construction of a key intermediate, typically a pyrrolo[3,4-b]pyridine-5,7-dione derivative, which is subjected to stereoselective reduction.
- Chiral auxiliaries such as naproxen are employed to induce stereoselectivity. The auxiliary is attached to the precursor and later recovered for reuse, enhancing process economy and environmental sustainability.
- Reduction is performed using a chiral reducing agent or catalytic hydrogenation under controlled temperature and pressure.
- The process often involves the use of a strong base (e.g., sodium hydroxide) to facilitate deprotonation and improve selectivity.
- High stereoselectivity (>99% optical purity).
- Recyclability of chiral auxiliaries.
- Compatibility with large-scale synthesis.
Stereoselective Reduction of Key Intermediates
- The precursor, 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, undergoes stereoselective reduction to yield the desired (4AS,7aS) isomer.
- Reduction is achieved via catalytic hydrogenation using palladium or platinum catalysts under mild conditions, often in solvents like ethanol or methanol.
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | Pd/C or PtO2 | Selective for hydrogenation |
| Temperature | 25–50°C | Mild conditions to preserve stereochemistry |
| Pressure | 1–5 atm | Ensures complete reduction |
- The stereochemistry is controlled by the chiral environment of the catalyst or auxiliary, resulting in high enantiomeric excess.
Alternative Synthesis via Cyclization of Precursors
- An alternative route involves cyclization of linear precursors such as amino alcohols or amino acids, followed by reduction and functionalization steps.
- For instance, starting from N-alkylated amino acids, cyclization under dehydrating conditions forms the fused heterocyclic core.
- Acidic or basic cyclization conditions, often with refluxing solvents like toluene.
- Subsequent reduction with lithium aluminum hydride (LiAlH4) or similar hydride reagents to saturate the ring system.
Key Reaction Conditions and Data Summary
| Step | Reagents | Solvents | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Stereoselective reduction | Catalytic hydrogenation | Ethanol/methanol | 25–50°C | 4–12 hours | High stereoselectivity |
| Auxiliary recovery | Organic solvent extraction | - | Room temperature | - | Recovered for reuse |
| Cyclization | Acidic/basic conditions | Toluene | Reflux | 6–24 hours | Formation of heterocycle |
| Hydride reduction | LiAlH4 | Tetrahydrofuran (THF) | 0°C to room temp | 2–8 hours | Saturation of ring system |
Notes on Process Optimization and Environmental Considerations
- Reuse of chiral auxiliaries like naproxen significantly reduces waste.
- Use of catalytic hydrogenation minimizes hazardous reagents.
- Solvent recycling and process intensification are recommended for industrial scale-up.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chiral auxiliary-based stereoselective reduction | High stereoselectivity, auxiliary recovery | Recyclable auxiliaries, high purity | Multi-step, auxiliary removal needed |
| Catalytic hydrogenation of intermediates | Straightforward, scalable | Efficient, environmentally friendly | Requires careful control of conditions |
| Cyclization of linear precursors | Versatile, can be performed with various starting materials | Flexibility in synthesis design | Possible regioselectivity issues |
Chemical Reactions Analysis
Types of Reactions: (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different stereoisomers or deoxygenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C8H16N2
- CAS Number : 151213-45-5
- IUPAC Name : (4aS,7aS)-octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine
The compound features a fused pyrrolidine and piperidine ring system, which contributes to its unique reactivity and interaction with biological targets. The presence of a methyl group at the nitrogen atom enhances its pharmacological profile.
Chemistry
Building Block for Organic Synthesis
- (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine serves as an essential scaffold in the synthesis of various organic compounds. Its structural complexity allows for the introduction of diverse functional groups through chemical modifications such as oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-oxides |
| Reduction | Palladium on carbon | Stereoisomers |
| Substitution | Amines or halides | Substituted derivatives |
Biology
Bioactive Properties
Research indicates that this compound exhibits significant biological activities, including:
- Antibacterial Activity : Studies have shown that it can inhibit the growth of certain bacterial strains.
- Antiviral and Antifungal Properties : Preliminary investigations suggest potential efficacy against viral infections and fungal pathogens.
The mechanism of action typically involves interactions with specific molecular targets such as enzymes or receptors, modulating biochemical pathways that may lead to therapeutic effects.
Medicine
Pharmaceutical Development
The compound is explored as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its unique stereochemistry allows for selective binding to biological targets, making it a candidate for drug development.
Case Studies
- Antimicrobial Agents : Research has focused on synthesizing derivatives of this compound that enhance antibacterial activity while minimizing toxicity.
- Neurological Research : Investigations into its interaction with neurotransmitter receptors have shown promise for developing treatments for neurological disorders.
Mechanism of Action
The mechanism of action of (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The target compound’s bicyclic amine structure is optimal for coordinating metal ions in bacterial gyrase inhibition, a mechanism critical to moxifloxacin’s efficacy .
- In contrast, 4H-pyrido[1,2-a]pyrimidin-4-ones leverage substituent diversity (e.g., piperazine) to fine-tune solubility and target affinity .
Industrial and Research Significance
- Purity Standards : The target compound’s synthesis prioritizes >99% ee via dihydrohalide salt crystallization, ensuring compliance with pharmacopeial guidelines .
- Safety Protocols : Hazard classifications necessitate stringent handling, contrasting with safer derivatives like the parent compound .
- Innovation Potential: Novel stereoselective reduction methods (e.g., enzymatic hydrolysis) reduce reliance on traditional resolution techniques, enhancing scalability .
Biological Activity
(4aS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine, also known as Moxifloxacin impurity, is a compound with significant implications in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHN
- Molecular Weight : 140.23 g/mol
- CAS Number : 151213-45-5
The compound features a complex structure that contributes to its biological interactions. Its stereochemistry is crucial for its activity, particularly in relation to its role as an impurity in Moxifloxacin, a widely used antibiotic.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. As a structural analog of Moxifloxacin, it may influence bacterial resistance mechanisms. Studies have shown that related compounds can disrupt bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication .
Case Studies and Research Findings
- Antibacterial Efficacy :
- Toxicological Assessments :
- Mechanism of Action :
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Toxicity Level | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Low | Inhibition of DNA gyrase |
| Moxifloxacin | High | Moderate | Inhibition of DNA gyrase and topoisomerase IV |
| Other Moxifloxacin Impurities | Variable | Low to Moderate | Various mechanisms including membrane disruption |
Synthesis and Characterization
The synthesis of this compound typically involves chiral auxiliary methods to ensure the correct stereochemistry is achieved. Recent advancements in synthetic methodologies have improved yield and purity while minimizing environmental impact through the reuse of chiral auxiliaries .
Q & A
Q. What is the role of (4aS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine in the synthesis of moxifloxacin?
This compound serves as a critical chiral intermediate in the synthesis of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. The pyrrolo-pyridine moiety contributes to the drug’s ability to inhibit bacterial DNA gyrase and topoisomerase IV by enhancing binding affinity to these enzymes . The stereochemistry at the 4a and 7a positions is essential for maintaining the compound’s bioactivity, as deviations can lead to reduced efficacy .
Q. Methodological Insight :
- Synthetic Route : The intermediate is synthesized via resolution of cis-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione using D(-)-tartaric acid in solvents like toluene or acetone. The resolution step ensures enantiomeric purity (>97%), which is critical for downstream pharmacological activity .
Q. How can researchers validate the stereochemical purity of this compound during synthesis?
Stereochemical validation typically employs chiral HPLC or polarimetry. For example, the specific rotation ([α]²²/D = −4.0° in chloroform) confirms the (4aS,7aS) configuration . Advanced methods like X-ray crystallography or NOESY NMR may resolve ambiguities in complex matrices .
Q. What strategies address enantiomeric impurities in this compound during scale-up?
Enantiomeric impurities (e.g., the 4aR,7aR isomer) can arise during industrial-scale synthesis. Key strategies include:
- Kinetic Resolution : Using chiral acids (e.g., D(-)-tartaric acid) to preferentially crystallize the desired enantiomer .
- Chromatographic Separation : Preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) achieves >99.5% enantiomeric excess .
Case Study : A 2015 patent demonstrated that solvent mixtures (isopropyl alcohol/acetonitrile) improve resolution efficiency by 30% compared to single solvents .
Q. How do structural modifications to the pyrrolo-pyridine core affect moxifloxacin’s antibacterial activity?
Modifications such as N-methylation (as in the title compound) enhance metabolic stability by reducing oxidative deamination. However, substituents at the 6-position (e.g., chlorine in finafloxacin) alter bacterial target affinity. For example:
Q. What analytical challenges arise in quantifying trace impurities of this compound in drug formulations?
Impurities like (4aS,7aS)-1-nitrosooctahydro-1H-pyrrolo[3,4-b]pyridine (Trifluoroacetate salt) require sensitive detection due to genotoxic potential.
Q. Methodological Insight :
- LC-MS/MS : A validated method using a C18 column (2.6 µm, 100 Å) with MRM transitions m/z 155.20 → 114.02 achieves a limit of quantification (LOQ) of 0.05% .
- Forced Degradation Studies : Exposure to UV light (254 nm) increases nitroso impurity levels by 0.3%, guiding storage conditions (dark, 2–8°C) .
Q. How can enzymatic resolution improve the sustainability of synthesizing this intermediate?
A 2012 Italian patent (No. 1393337) describes a lipase-mediated resolution of racemic precursors, reducing solvent waste by 40% compared to chemical methods. The enzyme Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer, yielding this compound with 98% ee .
Q. What are the implications of the compound’s pKa and solubility on formulation development?
The compound’s pKa (~8.2 for the tertiary amine) dictates pH-dependent solubility. In moxifloxacin HCl formulations, solubility in water (24 mg/mL at 25°C) ensures bioavailability, while low ethanol solubility (<1 mg/mL) avoids excipient incompatibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
